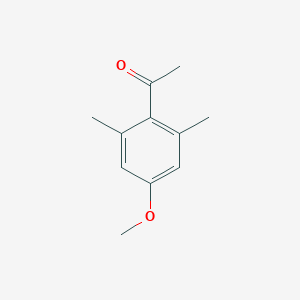

1-(4-Methoxy-2,6-dimethylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a phenyl ring, along with an ethanone moiety (-COCH3). This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-2,6-dimethylbenzene (p-cymene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ethanone moiety can yield secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 4-Methoxy-2,6-dimethylbenzoic acid.

Reduction: 1-(4-Methoxy-2,6-dimethylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Methoxy-2,6-dimethylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic or non-catalytic processes. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparaison Avec Des Composés Similaires

1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be compared with other similar compounds such as:

1-(2,4-Dimethylphenyl)ethanone: Lacks the methoxy group, resulting in different reactivity and applications.

1-(4-Methoxyphenyl)ethanone: Lacks the additional methyl groups, affecting its chemical properties and uses.

1-(4-Methoxy-2,6-dimethylphenyl)propanone: Has an extended carbon chain, leading to variations in its physical and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.

Activité Biologique

1-(4-Methoxy-2,6-dimethylphenyl)ethanone, also known as p-methoxyacetophenone, is an organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing literature.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a methoxy group and two methyl groups on the aromatic ring, contributing to its lipophilicity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals. A study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that it effectively reduced DPPH radicals in a concentration-dependent manner.

Enzyme Inhibition

This compound acts as an inhibitor of various enzymes. Notably, it has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Interaction with Receptors

The compound interacts with several biological receptors, influencing neurotransmitter levels. Its affinity for serotonin receptors may contribute to its antidepressant-like effects observed in animal models.

Case Studies

- Antidepressant Effects : A study involving rodent models demonstrated that administration of this compound resulted in a significant reduction in depressive behaviors in forced swim tests. This suggests its potential utility in mood disorders.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects were attributed to the induction of oxidative stress and disruption of mitochondrial function.

Propriétés

IUPAC Name |

1-(4-methoxy-2,6-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQOGGQUEVRUSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.